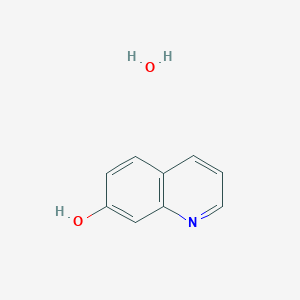

7-Quinolinol hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

quinolin-7-ol;hydrate |

InChI |

InChI=1S/C9H7NO.H2O/c11-8-4-3-7-2-1-5-10-9(7)6-8;/h1-6,11H;1H2 |

InChI Key |

SHTXMWPMBLGPPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)N=C1.O |

Origin of Product |

United States |

Conceptual Significance of the Quinoline Moiety in Organic and Physical Chemistry

The quinoline (B57606) moiety, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in both organic and physical chemistry. wikipedia.orgnih.gov Its unique electronic and structural features make it a versatile building block in synthesis and a key component in a multitude of functional molecules. arabjchem.orgorientjchem.org

In organic chemistry, the quinoline ring system is a privileged scaffold, meaning it appears in many biologically active compounds. arabjchem.orgresearchgate.net Its aromatic nature allows it to participate in various electrophilic and nucleophilic substitution reactions, providing a rich platform for chemical modifications. orientjchem.org The nitrogen atom in the pyridine ring introduces a site of basicity and a locus for hydrogen bonding, influencing the molecule's reactivity and intermolecular interactions. orientjchem.orgdurham.ac.uk The synthesis of diverse quinoline derivatives is a significant area of research, with numerous methods developed to construct this bicyclic system. arabjchem.org

From a physical chemistry perspective, the planar and aromatic structure of quinoline gives rise to distinct spectroscopic and photophysical properties. nih.govnih.gov The delocalized π-electron system is responsible for its characteristic ultraviolet absorption and fluorescence, which can be modulated by the introduction of various substituents. nih.gov Structure-activity relationship (SAR) studies on quinoline derivatives have revealed that substitutions at different positions on the ring system can significantly alter their electronic properties and, consequently, their chemical behavior. orientjchem.org For instance, the position of a hydroxyl group, as in 7-hydroxyquinoline (B1418103), can profoundly impact the molecule's acidity, solubility, and ability to coordinate with metal ions.

Synthetic Methodologies for 7 Quinolinol and Its Hydrate Forms

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystal, thereby revealing the nature and extent of hydrogen bonding networks. While specific crystallographic data for a defined "7-Quinolinol hydrate" (e.g., monohydrate) is not extensively detailed in the provided literature, studies on related quinoline (B57606) hydrate (B1144303) systems offer significant insights into the expected structural motifs.

For instance, the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate (BPIP∙H₂O) has been elucidated, revealing a one-dimensional supramolecular network stabilized by hydrogen bonding interactions between the quinoline derivative and water molecules mdpi.compreprints.org. In such systems, water molecules often act as crucial intermediaries, bridging organic molecules through hydrogen bonds. Typical interactions observed in these related compounds include:

Water-mediated hydrogen bonds: Water molecules can act as both hydrogen bond donors and acceptors. For example, a water molecule may donate a hydrogen bond to the pyridinic nitrogen atom of the quinoline ring, while simultaneously accepting a hydrogen bond from another water molecule or the quinoline's hydroxyl group mdpi.compreprints.orgresearchgate.net. These interactions can lead to the formation of linear chains or more complex polymeric structures extending through the crystal lattice mdpi.compreprints.org.

Hydroxyl group involvement: The hydroxyl group of 7-Quinolinol can act as a hydrogen bond donor to oxygen atoms of water molecules or potentially to the quinoline nitrogen atom itself, forming intramolecular or intermolecular hydrogen bonds researchgate.netacs.org.

These studies demonstrate that the integration of water molecules into the crystal lattice of quinoline derivatives leads to the formation of extended hydrogen-bonded networks, which are critical for defining the solid-state structure mdpi.compreprints.orgnih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable complementary information regarding the presence and strength of hydrogen bonding. The vibrational modes of molecules, particularly the stretching vibrations of O-H and N-H bonds, are highly sensitive to their hydrogen bonding environment libretexts.orglibretexts.orgquora.com.

In the context of hydrates, the O-H stretching vibrations of water molecules, as well as the hydroxyl group of 7-Quinolinol, are key indicators. When a hydroxyl group participates in hydrogen bonding, the O-H bond is weakened, leading to a characteristic red-shift (a decrease in wavenumber) of the O-H stretching absorption band. Furthermore, hydrogen bonding typically causes a significant broadening of these bands due to the distribution of hydrogen bond strengths and geometries within the crystal libretexts.orglibretexts.orgquora.com. Studies on 7-hydroxyquinoline (B1418103) clusters have shown distinct IR spectral features indicative of hydrogen bond formation between 7-hydroxyquinoline and water molecules researchgate.net. The presence of broad absorption bands in the region of 3100–2900 cm⁻¹ for the hydroxyl stretching vibration, for example, is a strong signature of hydrogen bond participation acs.org.

Types of Hydrogen Bonds in 7-Quinolinol Hydrates

Based on the general principles of hydrogen bonding and observations in related quinoline hydrate systems, the following types of hydrogen bonds are expected to be prevalent in the solid state of 7-Quinolinol hydrates:

O-H···N: The hydroxyl group of 7-Quinolinol acting as a donor and the quinoline ring nitrogen as an acceptor.

O-H···O: The hydroxyl group of 7-Quinolinol donating to a water oxygen, or a water molecule donating to the hydroxyl oxygen.

Ow-H···N: A water molecule donating a hydrogen bond to the quinoline ring nitrogen.

Ow-H···O: Water molecules donating to each other or to the hydroxyl oxygen, forming water clusters or chains.

C-H···O: Weak interactions where C-H groups of the quinoline ring or any alkyl substituents act as donors to oxygen atoms.

Supramolecular Architectures

The specific arrangement and strength of these hydrogen bonds dictate the formation of supramolecular architectures. In related quinoline hydrates, these can range from simple linear chains, where water molecules link organic units, to more complex 2D layered structures or 3D networks mdpi.compreprints.orgnih.gov. The precise hydrate stoichiometry (e.g., monohydrate, dihydrate) will further influence the density and connectivity of these hydrogen bond networks.

Key Hydrogen Bonding Parameters

Crystallographic studies provide quantitative data on hydrogen bonds, including donor-acceptor distances and angles. These parameters are critical for understanding the strength and geometry of the interactions. While direct data for this compound is limited, data from analogous systems highlight the typical ranges observed.

| Hydrogen Bond Type | Donor (D) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) | Significance in Structure |

| Water-mediated | Ow-H | Npyridinic | ~166-175 | ~2.92-2.94 | Forms 1D chains, links quinoline units |

| Hydroxyl-mediated | O-H | Ow or N | Variable | ~2.5-3.0 | Connects hydroxyl to water or ring nitrogen |

| Water-water | Ow-H | Ow | Variable | ~2.7-3.0 | Forms water clusters, chains, or networks |

| Weak C-H···O | C-H | O | Variable | ~2.5-3.0 | Contributes to overall lattice stabilization |

Note: Distances and angles are representative of those observed in related quinoline hydrate systems mdpi.compreprints.orgresearchgate.netnih.gov and are indicative of the types of interactions expected in 7-Quinolinol hydrates.

By combining insights from X-ray diffraction and IR spectroscopy, researchers can build a comprehensive understanding of the hydrogen bonding networks that define the solid-state structure of 7-Quinolinol hydrates. This knowledge is fundamental for controlling crystallization processes, predicting physical properties, and developing materials with tailored characteristics.

Compound List:

7-Quinolinol

7-Hydroxyquinoline

this compound

7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate (BPIP∙H₂O)

7-hydroxyquinoline-(H₂O)n clusters

Definition and Academic Relevance of Hydrate Forms in Molecular Systems

Classical and Modern Strategies for Quinoline Scaffold Formation

The construction of the quinoline core has been a subject of extensive research for over a century, leading to the development of several classical name reactions and a continuous evolution of more advanced and efficient synthetic methods.

Overview of Established Quinoline Synthesis Reactions

The bedrock of quinoline synthesis lies in a handful of venerable reactions that have been refined and utilized for generations of chemists. These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.

The Skraup synthesis , first reported in 1880, is a classic method for producing quinolines through the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. For instance, the reaction of 3-aminophenol (B1664112) with glycerol under Skraup conditions can be used to produce 7-hydroxyquinoline (B1418103).

The Friedländer synthesis , developed in 1882, offers a more direct route to substituted quinolines by condensing a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. This acid- or base-catalyzed reaction forms the quinoline ring in a single step through an aldol-type condensation followed by cyclodehydration. wikipedia.org The use of 2-amino-4-hydroxybenzaldehyde (B13019145) with an appropriate carbonyl compound could theoretically yield a 7-hydroxyquinoline derivative.

The Combes quinoline synthesis , dating back to 1888, involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. The initial condensation forms an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to afford a 2,4-disubstituted quinoline. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aniline and the β-diketone.

| Reaction Name | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh reaction conditions, often violent. Proceeds via acrolein intermediate. |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Good for substituted quinolines. Can be acid or base-catalyzed. |

| Combes Synthesis | Aniline, β-Diketone, Acid Catalyst | Yields 2,4-disubstituted quinolines. Enamine intermediate. |

Recent Advancements in Functionalized Quinoline Synthesis

Modern synthetic chemistry has seen a significant push towards developing more efficient, versatile, and environmentally benign methods for quinoline synthesis. These advancements often focus on the use of novel catalysts, milder reaction conditions, and the ability to introduce a wide range of functional groups with high regioselectivity.

Recent strategies include transition-metal-catalyzed reactions, such as those employing palladium, copper, rhodium, and gold catalysts, which can facilitate C-H activation and annulation reactions to construct the quinoline scaffold. Microwave-assisted and multicomponent reactions have also gained prominence, offering accelerated reaction times and increased molecular complexity in a single step. For example, the development of one-pot procedures and the use of solid-supported catalysts have made the synthesis of functionalized quinolines more practical and sustainable.

Specific Synthetic Routes to 7-Quinolinol

The introduction of a hydroxyl group at the 7-position of the quinoline ring requires specific synthetic strategies, either by starting with a pre-functionalized precursor or by achieving regioselective functionalization of the quinoline core.

Acylation-Reduction Sequences for 7-Hydroxy-1,2,3,4-tetrahydroquinoline Intermediates

One effective route to 7-hydroxyquinolines involves the synthesis and subsequent dehydrogenation of 7-hydroxy-1,2,3,4-tetrahydroquinoline. A common approach to this intermediate begins with the acylation of m-aminophenol.

In a patented method, m-aminophenol is acylated with 3-chloropropionyl chloride to form N-(3-hydroxyphenyl)-3-chloropropionamide. This intermediate is then subjected to an intramolecular Friedel-Crafts-type cyclization to yield a lactam, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Subsequent reduction of this lactam, for example with a reducing agent like borane, affords 7-hydroxy-1,2,3,4-tetrahydroquinoline. google.com This saturated precursor can then be dehydrogenated to 7-quinolinol using various oxidizing agents.

Oxidative Approaches for 7-Hydroxyquinolin-2(1H)-one Formation

7-Hydroxyquinolin-2(1H)-one is a key intermediate that can be readily converted to 7-quinolinol. A notable oxidative method for its synthesis involves the dehydrogenation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone.

Research has demonstrated that 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is an effective oxidizing agent for this transformation. The reaction mechanism is believed to involve a hydride transfer from the tetrahydroquinolinone to the DDQ, followed by a proton transfer to generate the aromatized quinolinone product. nih.govrsc.org This method is advantageous due to its high efficiency and the relatively mild conditions required.

Another approach involves the treatment of 7-hydroxyquinoline 1-oxide with acetic anhydride, followed by hydrolysis, to yield 7-hydroxyquinolin-2(1H)-one.

Strategies for Regioselective Hydroxylation at the 7-Position

The direct and regioselective hydroxylation of the quinoline ring at the C7 position presents a significant challenge due to the electronic nature of the heterocyclic system, which typically favors electrophilic substitution at the 5- and 8-positions and nucleophilic attack at the 2- and 4-positions. However, some strategies have been developed to achieve functionalization at the less reactive positions.

One approach involves the use of directing groups to guide a metal catalyst to the desired position for C-H activation. For instance, while not a direct hydroxylation, a rhodium-catalyzed reaction using an N-(quinolin-8-yl)pivalamide directing group has been shown to facilitate olefination at the C7 position. This indicates the potential for directing group strategies to overcome the inherent reactivity patterns of the quinoline ring.

Another strategy involves starting with a quinoline derivative that is already functionalized at the 7-position with a group that can be converted to a hydroxyl group. For example, a 7-bromoquinoline (B152726) can undergo a nucleophilic substitution reaction with a hydroxide (B78521) source, often catalyzed by a copper salt, to yield 7-quinolinol. A patented method describes the synthesis of 7-hydroxyquinoline-4-carboxylic acid starting from 6-bromoisatin. This multi-step process involves the formation of 7-bromoquinoline-4-carboxylic acid, followed by amination, diazotization, and finally hydrolysis to introduce the hydroxyl group at the 7-position.

While direct C7-hydroxylation of the parent quinoline ring remains a formidable task, the use of pre-functionalized starting materials and advanced catalytic methods continues to expand the toolbox for accessing the valuable 7-quinolinol scaffold.

Preparation and Isolation of 7-Quinolinol Hydrates

The isolation of specific crystalline forms of a compound, such as a hydrate, is crucial for its characterization and application. This section details the methods pertinent to the preparation and isolation of 7-quinolinol in its hydrated form.

Controlled Crystallization and Solvate Formation

The preparation of 7-quinolinol, also known as 7-hydroxyquinoline, can be achieved through various synthetic routes, such as the hydrolysis of 7-bromoquinoline in the presence of a copper(I) oxide catalyst. chemicalbook.com Another efficient, one-pot procedure involves a four-step process starting from 3-N-tosylaminophenol. researchgate.net

Once synthesized, the isolation of a specific solvate, such as this compound, requires controlled crystallization conditions. This process involves dissolving the crude 7-quinolinol product in a suitable solvent system, which includes water, and allowing it to crystallize under carefully managed parameters like temperature, cooling rate, and solvent composition. For instance, after synthesis, a common workup procedure involves dissolving the product in a solvent like methanol, adjusting the pH, and then introducing water, which can facilitate the formation of the hydrate upon evaporation of the more volatile organic solvent. google.com

While specific detailed studies on the controlled crystallization to selectively form this compound are not extensively documented in the provided literature, the principles of solvate formation are well-established. The ability of 7-quinolinol to form hydrogen bonds via its hydroxyl group and nitrogen atom makes it susceptible to forming solvates with protic solvents like water. The final crystalline form is influenced by the thermodynamics of the crystal lattice and the interactions between the solute and solvent molecules. The isolation of a new monoclinic polymorph of the related 8-hydroxyquinoline (B1678124), which was unexpectedly obtained during co-crystallization experiments, highlights how crystallization conditions can induce different solid-state forms. nih.gov

Properties of 7-Quinolinol Relevant to Crystallization

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H7NO | lookchem.com |

| Molecular Weight | 145.16 g/mol | lookchem.com |

| Melting Point | 239-244 °C | nih.gov |

| Water Solubility | 454.3 mg/L (20 °C) | nih.gov |

| Appearance | White to light yellow crystal powder | nih.gov |

Role of Hydrazine (B178648) Hydrate in Derivative Synthesis

Hydrazine hydrate (NH₂NH₂·H₂O) is a key reagent in the synthesis of various nitrogen-containing heterocyclic derivatives of quinoline. Its primary role is to introduce a hydrazinyl (-NHNH₂) or a related nitrogen-based functional group onto the quinoline scaffold, which serves as a versatile intermediate for constructing more complex molecules.

One common application involves the nucleophilic displacement of a leaving group, such as a halogen, from the quinoline ring. For example, 4,7-dichloroquinoline (B193633) can be treated with hydrazine hydrate to selectively replace one of the chloro groups, yielding compounds like 7-chloro-4-hydrazinoquinoline. nih.govscispace.com This intermediate is then used to synthesize a wide array of hydrazone derivatives, which have shown significant biological activities. nih.gov

Hydrazine hydrate is also used to react with carbonyl functionalities on quinoline derivatives. Substituted 2-chloroquinoline-3-carbaldehydes, for instance, react with neat hydrazine hydrate in ethanol (B145695) at room temperature to produce quinoline hydrazones in high yields (74%–87%). sapub.org These hydrazones can be further modified, for example, through coupling reactions with carboxylic acids to form hydrazide-hydrazones. sapub.org Similarly, 8-hydroxyquinoline derivatives can be treated with hydrazine hydrate to form hydrazides, which are precursors to other heterocyclic systems like 1,2,4-triazoles. scbt.com

In some cases, the reaction with hydrazine hydrate can lead to more complex structures through subsequent cyclization or autoxidation reactions. For example, 4-hydrazinylquinolin-2(1H)-ones, prepared by refluxing the corresponding 4-chloro derivatives with hydrazine hydrate, can undergo autoxidation to form pyridazino[4,3-c:5,6-c′]diquinoline structures. chemicalbook.comchemicalbook.com

Examples of Hydrazine Hydrate in Quinoline Derivative Synthesis

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 4,7-Dichloroquinoline | Hydrazine hydrate | Hydrazinylquinoline | scispace.com |

| 2-Chloroquinoline-3-carbaldehydes | Hydrazine hydrate | Quinoline hydrazones | sapub.org |

| 4-Chloro-quinolin-2(1H)-ones | Hydrazine hydrate | 4-Hydrazinylquinolin-2(1H)-ones | chemicalbook.com |

| 8-Hydroxyquinoline ester | Hydrazine hydrate | Hydrazide derivative | scbt.com |

Sustainable and Efficient Synthesis Protocols

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of quinolines is no exception. This section reviews the application of green chemistry principles and modern catalytic methods to produce 7-quinolinol and its derivatives more efficiently and with less environmental impact.

Green Chemistry Principles in Quinoline Synthesis

Traditional methods for quinoline synthesis, such as the Skraup and Friedländer syntheses, often rely on harsh conditions, toxic reagents, and large quantities of organic solvents, leading to significant waste and environmental concerns. chemicalbook.comgoogle.com Green chemistry seeks to address these drawbacks by promoting methodologies that are safer, more efficient, and environmentally benign. lookchem.comresearchgate.net

Key principles of green chemistry applied to quinoline synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol is a major focus. chemicalbook.comresearchgate.net Water, being non-toxic and readily available, is an ideal solvent for many reactions. Ethanol is also favored as it is a renewable resource. nih.gov

Energy Efficiency: Microwave and ultrasound-assisted synthesis have emerged as energy-efficient techniques. chemicalbook.comgoogle.com These methods can significantly reduce reaction times from hours to minutes and often improve product yields. nih.gov For example, a Nafion-mediated Friedländer synthesis of quinolines was successfully carried out in ethanol under microwave irradiation. chemicalbook.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle. lookchem.com One-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, are favored as they reduce waste from intermediate purification steps. researchgate.net

Use of Benign Catalysts: There is a strong emphasis on replacing toxic or precious metal catalysts with more sustainable alternatives. lookchem.com This includes using organocatalysts, bio-based catalysts, or catalysts based on earth-abundant metals like iron and copper. lookchem.comnih.gov

These green approaches not only minimize environmental impact but also often lead to improved economic viability through reduced energy consumption and waste disposal costs. google.com

Catalytic Methods for 7-Quinolinol Derivatives

Catalysis is at the heart of modern organic synthesis, providing efficient and selective pathways to complex molecules. The synthesis of functionalized quinolines, including derivatives of 7-quinolinol, heavily relies on catalytic methods, particularly those involving transition metals. These methods allow for the direct functionalization of the quinoline core, which is often more efficient than building the substituted ring from scratch.

Transition-metal-catalyzed C-H functionalization has become a powerful tool for modifying the quinoline scaffold. Depending on the catalyst and directing group, it is possible to selectively introduce substituents at various positions on the quinoline ring. For example:

Palladium (Pd) catalysts are widely used for cross-coupling reactions to form C-C and C-N bonds.

Copper (Cu) catalysts have been employed for the synthesis of 3-substituted quinoline derivatives from saturated ketones and anthranils. chemicalbook.com

Nickel (Ni) catalysts have been developed for the exclusive C3–H functionalization of quinolines with various electrophiles at room temperature.

Manganese (Mn) PNP pincer complexes have been used for the sustainable synthesis of substituted quinolines from 2-aminobenzyl alcohols and secondary alcohols, proceeding with high atom efficiency. nih.gov

Cobalt (Co) catalysts have been used for the aerobic dehydrogenation of tetrahydroquinolines to form quinolines and for the cyclization of 2-aminoaryl alcohols with ketones. chemicalbook.com

In addition to homogeneous catalysts, heterogeneous and nanocatalysts are gaining prominence. Nanocatalysts offer advantages such as high surface area, enhanced reactivity, and ease of separation and recycling, aligning well with green chemistry principles. For example, magnetic nanoparticles have been used in the Friedländer synthesis, allowing for easy catalyst removal and reuse without significant loss of activity. nih.gov These catalytic advancements provide versatile and powerful routes to a vast array of 7-quinolinol derivatives for various applications.

Proton Transfer Dynamics and Tautomerism in 7 Quinolinol Systems

Ground-State Tautomeric Equilibria

In the ground electronic state, 7-quinolinol exists in a dynamic equilibrium between different tautomeric forms. This equilibrium is a critical determinant of the molecule's chemical and photophysical properties.

Enol-Keto (Lactim-Lactam) Tautomerism in 7-Quinolinol

In derivatives of 7-hydroxyquinoline (B1418103), such as those with an 8-azophenyl group, a more complex equilibrium involving up to three tautomeric forms (enol and two different keto forms) can be observed in solution. nih.gov NMR and electronic absorption spectroscopy are powerful tools to study these equilibria, revealing the presence of both the OH (7-quinolinol) and NH (7(1H)-quinolinone) forms in the ground state of various 7-hydroxyquinoline derivatives. researchgate.net

Influence of Solvent Polarity and Protic Media on Equilibria

The position of the tautomeric equilibrium in 7-quinolinol systems is highly sensitive to the nature of the solvent. elsevierpure.com Solvent polarity and the ability to form hydrogen bonds are key factors that can shift the equilibrium towards one tautomer over the other.

In non-polar solvents, the enol form of 7-hydroxyquinoline is generally favored. However, an increase in solvent polarity tends to stabilize the more polar keto/zwitterionic tautomer. beilstein-journals.org This stabilization is due to the larger dipole moment of the keto form, which interacts more favorably with polar solvent molecules. beilstein-journals.org Protic solvents, especially those capable of donating hydrogen bonds, can further stabilize the keto form by forming intermolecular hydrogen bonds with the carbonyl group. beilstein-journals.org

For instance, in a study of 7-hydroxyquinoline, only in water was the absorption from both the enol and the zwitterionic tautomers observed in the absorbance spectrum, highlighting the unique role of water in stabilizing the zwitterionic form. elsevierpure.com Molecular dynamics simulations have suggested that a minimum of three water molecules are required to form a stable "solvent wire" that connects the polar sites of 7-hydroxyquinoline and facilitates intermolecular proton transfer. elsevierpure.com

The following table, based on computational studies of 7-hydroxyquinoline derivatives, illustrates the effect of the solvent environment on the relative stability of different tautomers. The data shows that increasing solvent polarity can significantly stabilize the keto forms (KE and KK) relative to the enol form (E).

| Solvent | Relative Polarity | Favored Tautomer(s) | Observations |

|---|---|---|---|

| Toluene | Low | Enol (E) | The enol form is the most stable. nih.gov |

| Chloroform | Medium | Keto (KE, KK) | Stabilization of keto tautomers due to its proton-donative nature. beilstein-journals.org |

| Acetonitrile (B52724) | High | Keto (KE, KK) | Increased solvent polarity leads to stabilization of the more polar keto tautomers. beilstein-journals.org |

| Methanol | High (Protic) | Keto/Zwitterion | In protic solvents, the keto/zwitterionic form is significantly populated. nih.gov |

| Water | Very High (Protic) | Keto/Zwitterion | Absorbance from both enol and zwitterion tautomers is observed. elsevierpure.com |

Excited-State Proton Transfer (ESPT) Mechanisms

Upon electronic excitation with light, 7-quinolinol and its derivatives can undergo efficient proton transfer, a process known as excited-state proton transfer (ESPT). These processes are often much faster than ground-state transfers and can proceed through different mechanisms.

Intramolecular Proton Transfer Processes

In certain derivatives of 7-hydroxyquinoline, a truly intramolecular proton transfer can be engineered. These systems often feature a "proton crane," a molecular fragment that facilitates the long-distance transfer of a proton from the hydroxyl group to the quinoline (B57606) nitrogen. researchgate.netnih.govmdpi.com This process is typically initiated by an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the "crane," followed by intramolecular rotation and subsequent proton release to the nitrogen atom. researchgate.netnih.gov

For example, in 7-hydroxyquinoline-8-carbaldehyde, the carbaldehyde group can act as an intramolecular crane. nih.gov Upon UV excitation, a hydrogen atom is translocated from the -OH group to the crane moiety. nih.gov Theoretical models suggest that this process can be very fast, sometimes occurring on a sub-picosecond timescale. ccu.edu.tw

Intermolecular Solvent-Assisted Proton Transfer

In the absence of a built-in "proton crane," the ESPT in 7-hydroxyquinoline is typically mediated by solvent molecules, particularly in protic media. mdpi.com This intermolecular pathway involves the formation of a hydrogen-bonded "solvent wire" or bridge between the proton-donating and -accepting sites. elsevierpure.comacs.org

Studies in various solvents have shown that proton transfer is observed only in protic solvents, highlighting the requirement of a hydrogen-bonded solvent bridge for the proton relay. rsc.org The rate of this solvent-assisted ESPT can be influenced by the reorganization dynamics of the solvent molecules to form the necessary hydrogen-bonded complex upon excitation. rsc.org For instance, in room temperature ionic liquids with added methanol, the proton relay is found to be slower than in bulk methanol, a phenomenon attributed to the high viscosity of the ionic liquids which slows down the required solvent reorganization. acs.orgrsc.org Theoretical calculations have shown that the proton-transfer barrier in the excited state decreases as the dielectric constant of the solvent increases, which is consistent with experimental observations of an increased ESPT rate with higher solvent polarity.

Long-Range Prototropic Tautomerization in 7-Hydroxyquinoline Derivatives

The concept of a "proton crane" has been extensively explored in various derivatives of 7-hydroxyquinoline to achieve efficient long-range prototropic tautomerization. nih.govresearchgate.netnih.govmdpi.comrsc.orgnih.govnih.gov These molecular switches are designed such that photoexcitation triggers a sequence of events leading to the transfer of a proton over a large distance within the molecule.

The design of these proton cranes is a subject of ongoing research, with theoretical studies guiding the synthesis of new molecules with improved switching efficiencies. rsc.orgnih.govnih.gov For example, computational studies have been used to investigate the effect of different "crane" units, such as morpholine, piperidine (B6355638), and various heterocyclic systems, on the mechanism and efficiency of the long-range proton transfer. researchgate.netrsc.orgnih.gov

The following table summarizes key findings from studies on the excited-state proton transfer in 7-hydroxyquinoline and its derivatives.

| System | Proton Transfer Mechanism | Key Findings | Reference(s) |

|---|---|---|---|

| 7-Hydroxyquinoline in Protic Solvents | Intermolecular Solvent-Assisted | Requires a hydrogen-bonded solvent bridge (e.g., water, methanol). The rate is influenced by solvent reorganization dynamics. | elsevierpure.comacs.orgrsc.org |

| 7-Hydroxyquinoline-8-carbaldehyde | Intramolecular (Proton Crane) | The carbaldehyde group acts as an intramolecular crane for hydrogen atom transfer upon UV excitation. | nih.gov |

| 7-Hydroxyquinoline Derivatives with "Proton Cranes" | Long-Range Prototropic Tautomerization | A multi-step process involving ESIPT, intramolecular rotation, and a final proton transfer. Efficiency depends on the crane structure and competing pathways. | researchgate.netnih.govmdpi.comrsc.org |

| 7-Hydroxyquinoline-(NH3)3 Cluster | Intermolecular (Ammonia Wire) | Excitation of ammonia-wire vibrations induces H-atom transfer. | acs.org |

Role of Hydrogen-Bonded Solvent Wires in Proton Transfer

The transfer of a proton from the hydroxyl group to the quinolinic nitrogen atom in 7-hydroxyquinoline (7HQ), a process leading to its keto tautomer, is often mediated by solvent molecules. When these solvent molecules form a hydrogen-bonded chain, or "wire," they can facilitate long-range proton transfer through a cooperative mechanism.

In the presence of water, 7-hydroxyquinoline can form complexes that enable excited-state tautomerization. Specifically, the sequential, Grotthus-type proton-transport mechanism has been observed in 7-hydroxyquinoline complexed cyclically with two water molecules. rsc.orgresearchgate.net This mechanism involves a cascade of proton hops along the hydrogen-bonded water wire. idc-online.com

The efficiency and rate of this Grotthus-type translocation can be influenced by isotopic substitution. For instance, in cyclic 7HQ·(H₂O)₂ complexes in diethyl ether, the rate constants for proton transfer vary depending on the isotopic composition (H or D) of the water bridge. researchgate.net

Table 1: Isotopic Effect on Proton Transfer Rate Constants in 7HQ·(H₂O)₂

| Isotopic Composition | Rate Constant (k) |

| kHHH | (38 ps)⁻¹ |

| kHDD | (74 ps)⁻¹ |

| kDHH | (82 ps)⁻¹ |

| kDDD | (119 ps)⁻¹ |

| Data sourced from studies on cyclic 7HQ·(H₂O)₂ complexes in diethyl ether. researchgate.net |

Clusters of 7-hydroxyquinoline with ammonia (B1221849), 7HQ·(NH₃)ₙ, serve as excellent models for studying proton and hydrogen-atom transfer along a solvent wire. chimia.chnih.gov In these systems, the ammonia molecules form a hydrogen-bonded wire between the hydroxyl (-OH) and the quinolinic nitrogen (N) sites. aip.org The transfer process along this wire leads to the formation of the 7-ketoquinoline tautomer. nih.gov

Theoretical and experimental studies show that the length of the ammonia wire is critical for the reaction to occur. chimia.ch Ab initio calculations indicate that while the bare keto tautomer of 7HQ is significantly less stable than the enol form, this energy difference decreases as the number of ammonia molecules in the cluster increases. aip.org For the excited-state H-atom transfer to proceed, a minimum number of ammonia molecules is required. Experimentally, the transfer occurs for the n=4 cluster when excited to its vibrationless S₁ state. For the n=3 cluster, additional vibrational energy is needed to induce the reaction, and for n=2, no reaction is observed even with significant additional energy. chimia.ch

Table 2: Effect of Ammonia Wire Length on Excited-State H-Atom Transfer

| Cluster | S₁ Excitation Condition | Observed Reaction |

| 7HQ·(NH₃)₂ | Vibrationless S₁ + 900 cm⁻¹ | No reaction |

| 7HQ·(NH₃)₃ | Vibrationless S₁ + ~200 cm⁻¹ (ammonia-wire vibrations) | H-atom transfer occurs |

| 7HQ·(NH₃)₄ | Vibrationless S₁ | H-atom transfer occurs |

| Data sourced from experimental studies on 7-hydroxyquinoline·(NH₃)ₙ clusters. chimia.ch |

In the 7HQ·(NH₃)₃ cluster, the photoinduced hydrogen atom transfer (HAT) exhibits significant mode selectivity. nih.gov While excitation to the vibrationless S₁ state does not produce a reaction, providing additional vibrational energy can induce tautomerization. chimia.ch Crucially, the type of vibrational mode excited has a profound impact on the reaction rate.

Studies have shown that exciting overtones or combinations of the low-frequency ammonia-wire deformation and stretching vibrations above a threshold of 200-250 cm⁻¹ accelerates the HAT reaction by an order of magnitude or more. nih.gov In contrast, exciting intramolecular vibrations of the 7HQ molecule to the same energy level results in a much smaller increase in the reaction rate. nih.gov This indicates that intermolecular vibrations involving the solvent wire are far more effective at promoting the transfer.

This mode selectivity is explained by the mechanism of the transfer, which involves H-atom tunneling through a barrier. nih.gov The barrier arises from a conical intersection of the initially excited ¹ππ* state with a dark ¹πσ* state. Excitation of the ammonia-wire stretching modes effectively reduces the distance between the quinoline's oxygen atom and the first ammonia molecule (O-H···NH₃). This change in geometry also decreases the energy gap between the ¹ππ* and ¹πσ* states, thereby increasing the probability of H-atom tunneling and accelerating the reaction. nih.gov Intramolecular vibrations of 7HQ have a much smaller effect on this critical hydrogen bond distance and the interaction between the two electronic states. nih.gov

Photoacidity and Photoinduced Electron Transfer

Upon absorption of light, the electronic structure of hydroxyquinoline derivatives can change dramatically, leading to a significant increase in the acidity of the hydroxyl group and facilitating subsequent electron transfer processes.

In the excited state, the hydroxyl group of 7-hydroxyquinoline derivatives becomes a "superacid," leading to extremely rapid deprotonation. acs.orgresearchgate.net This phenomenon has been studied in detail using N-methyl-7-hydroxyquinolinium (NM7HQ⁺), a derivative where the nitrogen atom is methylated to prevent it from being protonated. acs.org In acidic aqueous solutions, the excited NM7HQ⁺ cation undergoes intermolecular proton transfer to surrounding water molecules at an exceptionally fast rate. acs.orgresearchgate.net

This high photoacidity is directly linked to an ultrafast intramolecular electron transfer. In basic solutions, where the ground state exists as the deprotonated zwitterionic form (N-methyl-7-oxyquinolinium, NM7OQ), excitation leads to an electron transfer from the hydroxylate (-O⁻) group to the positively charged pyridinium (B92312) ring on a sub-picosecond timescale (<450 fs). acs.org The resulting change in dipole moment drives solvent relaxation, which is observed as a Stokes shift. acs.org

Table 3: Excited-State Deprotonation Times for Hydroxyquinoline Derivatives

| Compound | Medium | Deprotonation Time (τ) |

| N-methyl-6-hydroxyquinolinium (NM6HQ⁺) | Acidic Aqueous Solution | 2.0 ps |

| N-methyl-7-hydroxyquinolinium (NM7HQ⁺) | Acidic Aqueous Solution | 4.5 ps |

| These rates for intermolecular proton transfer to water are among the fastest reported. acs.orgresearchgate.net |

In 7-hydroxyquinoline systems, proton transfer and electron transfer are not independent events but are often closely coupled. chimia.chacs.org The enhanced photoacidity observed in derivatives like NM7HQ⁺ is a direct consequence of an underlying ultrafast intramolecular electron transfer. acs.orgresearchgate.net Upon excitation in acidic media, the tendency for the hydroxylate group to donate an electron to the aromatic ring system makes the hydroxyl proton much more labile, facilitating its rapid transfer to the solvent. acs.org

Kinetics of Proton Transfer and Tautomerization

The kinetics of proton transfer and the associated tautomerization in 7-quinolinol systems are fundamental to understanding the dynamics of this molecule. These processes are intricately influenced by the surrounding solvent environment, the presence of proton-relaying water molecules, and isotopic substitution.

Determination of Rate Constants

The rate constants for the tautomerization of 7-quinolinol are highly dependent on the specific reaction conditions, particularly the solvent and the presence of molecules capable of forming hydrogen-bonded bridges. In the excited state, proton transfer is often mediated by surrounding solvent molecules, such as water or alcohols.

The presence of water molecules can facilitate a Grotthuss-type proton relay mechanism. Studies on 7-hydroxyquinoline complexed with two water molecules in ether solvents have provided specific rate constants for the different isotopologues involved in the triple proton transfer. researchgate.net The proton acceptance by a water molecule from the enolic group of 7-hydroxyquinoline is identified as the rate-determining step. researchgate.net The rate of tautomerization is observed to be faster in the more polar diethyl ether compared to di-n-propyl ether, indicating a significant secondary solvent effect on the reaction rate. researchgate.net

In aqueous solutions, the dynamics are even more complex. The enol-deprotonation time for 7-hydroxyquinoline is about 40 ps in pure water. beilstein-journals.org When encapsulated in β-cyclodextrin, this time increases to 170 ps, while the subsequent imine-protonation of the anionic intermediate becomes faster, decreasing from 160 ps in water to 85 ps in the cyclodextrin (B1172386) environment. beilstein-journals.org Theoretical calculations have shown that a minimum of three water molecules are necessary to form a stable solvent wire to facilitate intermolecular proton transfer. nih.gov

The following table summarizes some of the experimentally determined rate constants for the tautomerization of 7-hydroxyquinoline systems under different conditions.

Interactive Data Table: Rate Constants for 7-Hydroxyquinoline Tautomerization

| System | Solvent | Rate Constant (k) or Time Constant (τ) | Rate-Determining Step | Citation |

| 7HQ-(H₂O)₂ | Diethyl Ether | k_HHH = (38 ps)⁻¹ | Proton acceptance by water from the enolic group | researchgate.net |

| 7HQ-(D₂O)₂ | Diethyl Ether | k_DDD = (119 ps)⁻¹ | Proton acceptance by water from the enolic group | researchgate.net |

| 7HQ-(HDO)₂ (H on OH, D on water) | Diethyl Ether | k_HDD = (74 ps)⁻¹ | Proton acceptance by water from the enolic group | researchgate.net |

| 7HQ-(HDO)₂ (D on OH, H on water) | Diethyl Ether | k_DHH = (82 ps)⁻¹ | Proton acceptance by water from the enolic group | researchgate.net |

| 7HQ-(H₂O)₂ | Di-n-propyl Ether | k_HHH = (50 ps)⁻¹ | Proton acceptance by water from the enolic group | researchgate.net |

| 7HQ-(D₂O)₂ | Di-n-propyl Ether | k_DDD = (159 ps)⁻¹ | Proton acceptance by water from the enolic group | researchgate.net |

| 7HQ-(HDO)₂ (H on OH, D on water) | Di-n-propyl Ether | k_HDD = (74 ps)⁻¹ | Proton acceptance by water from the enolic group | researchgate.net |

| 7HQ-(HDO)₂ (D on OH, H on water) | Di-n-propyl Ether | k_DHH = (87 ps)⁻¹ | Proton acceptance by water from the enolic group | researchgate.net |

| 7-Hydroxyquinoline | Water | τ_enol-deprotonation = 40 ps | Enol deprotonation | beilstein-journals.org |

| 7-Hydroxyquinoline in β-cyclodextrin | Water | τ_enol-deprotonation = 170 ps | Enol deprotonation | beilstein-journals.org |

| Anionic intermediate of 7-Hydroxyquinoline | Water | τ_imine-protonation = 160 ps | Imine protonation | beilstein-journals.org |

| Anionic intermediate in β-cyclodextrin | Water | τ_imine-protonation = 85 ps | Imine protonation | beilstein-journals.org |

Kinetic Isotope Effects in Proton Hopping Reactions

The kinetic isotope effect (KIE), the ratio of the rate constant for a reaction with a lighter isotope to that with a heavier isotope (typically kH/kD), is a powerful tool for elucidating the mechanisms of proton transfer reactions. nih.gov In 7-quinolinol systems, the substitution of hydrogen with deuterium (B1214612) in the hydroxyl group or in the mediating water molecules significantly affects the rate of proton hopping.

A substantial kinetic isotope effect is a hallmark of reactions where the breaking of a bond to the isotope is part of the rate-determining step. nih.gov For the excited-state tautomerization of the 7-hydroxyquinoline·(H₂O)₂ complex, a notable KIE is observed. The effect is more pronounced in di-n-propyl ether than in diethyl ether, suggesting that the polarity of the secondary solvent influences the KIE. researchgate.net This indicates that the solvent environment not only affects the rate but also the quantum mechanical nature of the proton transfer.

The magnitude of the KIE provides insights into the transition state of the reaction. For the 7HQ·(H₂O)₂ system in diethyl ether, the ratio of the rate constant for the all-protium species (k_HHH) to the all-deuterium species (k_DDD) can be calculated from the inverse of their time constants, yielding a KIE of approximately 3.13 (119 ps / 38 ps). In di-n-propyl ether, the KIE is approximately 3.18 (159 ps / 50 ps). These values are significant and confirm that the proton transfer from the hydroxyl group is a key part of the rate-determining step.

The table below presents the kinetic isotope effects for the tautomerization of 7-hydroxyquinoline complexed with water in different ether solvents.

Interactive Data Table: Kinetic Isotope Effects (kH/kD) for 7-Hydroxyquinoline Tautomerization

| System | Solvent | Kinetic Isotope Effect (kH/kD) | Citation |

| 7HQ·(H₂O)₂ vs 7HQ·(D₂O)₂ | Diethyl Ether | ~3.13 | researchgate.net |

| 7HQ·(H₂O)₂ vs 7HQ·(D₂O)₂ | Di-n-propyl Ether | ~3.18 | researchgate.net |

| 7HQ in CH₃OH vs 7HQ in CH₃OD (based on Eₐ) | Methanol | - | nih.gov |

The observed kinetic isotope effects are influenced by differences in the zero-point energies of the O-H and O-D bonds. acs.org The heavier deuterium atom leads to a lower zero-point energy, resulting in a higher activation energy for bond cleavage and thus a slower reaction rate. libretexts.org The solvent can also play a role through interactions with the transition state, potentially altering the KIE. libretexts.orgchem-station.com Computational studies can further aid in understanding the nuances of KIEs by modeling the potential energy surfaces and tunneling contributions in these proton transfer reactions. acs.org

Complexation Chemistry of 7 Quinolinol and Its Hydrate with Metal Ions

Chelating Properties of the 7-Quinolinol Scaffold

The chelating capability of 7-quinolinol is intrinsically linked to its molecular structure, which features strategically positioned donor atoms capable of coordinating with a central metal ion.

Identification of Coordination Sites (Hydroxyl and Nitrogen)

The primary coordination sites in the 7-quinolinol molecule are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. nih.govresearchgate.net These two sites are positioned in a way that allows for the formation of a stable five-membered chelate ring upon coordination with a metal ion. The deprotonation of the hydroxyl group creates an anionic oxygen donor, which, in conjunction with the neutral nitrogen donor, forms a bidentate ligand. This chelation results in a significantly more stable metal complex than if the metal were to coordinate to two separate monodentate ligands, a phenomenon known as the chelate effect.

While 7-quinolinol itself is a potent chelator, its isomer, 8-hydroxyquinoline (B1678124) (8HQ), has been more extensively studied. nih.gov For 8HQ and its derivatives, the nitrogen and deprotonated hydroxyl oxygen are the definitive coordination sites, leading to the formation of stable metal complexes. nih.govnih.gov It is important to note that other isomers of hydroxyquinoline, where the hydroxyl group is not in a position to form a five- or six-membered chelate ring with the nitrogen atom, exhibit significantly weaker chelating abilities. nih.gov

Ligand Design Principles for Metal Chelation

The design of effective chelating agents based on the quinolinol scaffold involves several key principles aimed at enhancing metal ion affinity and selectivity. The inherent bidentate nature of the 7-quinolinol core, arising from the juxtaposition of the hydroxyl and nitrogen donors, is the fundamental starting point.

Modifications to the quinoline ring can be made to tune the electronic and steric properties of the ligand, thereby influencing its complexation behavior. For instance, the introduction of electron-donating or electron-withdrawing substituents can alter the basicity of the nitrogen atom and the acidity of the hydroxyl group, which in turn affects the stability of the resulting metal complexes. scispace.com

Furthermore, the principle of pre-organization, where the ligand's donor atoms are held in a conformation that is favorable for metal binding, is crucial. The rigid quinoline framework inherently possesses a degree of pre-organization. The stability of metal complexes can be further enhanced by incorporating the chelating moiety into a larger, more structured molecular architecture.

Formation of Metal-7-Quinolinol Hydrate (B1144303) Complexes

The interaction of 7-quinolinol hydrate with metal ions in solution leads to the formation of coordination complexes with specific stoichiometries and geometries. The presence of water molecules, either from the hydrate form of the ligand or from the solvent, can play a significant role in the structure of the final complex.

Stoichiometry and Coordination Geometry of Resulting Complexes

Research on the closely related 8-hydroxyquinoline and its derivatives provides significant insight into the likely stoichiometry and coordination geometries of 7-quinolinol complexes. The most commonly observed stoichiometry for the complexation of divalent metal ions with 8-hydroxyquinoline is a 1:2 metal-to-ligand ratio (ML₂). scirp.orgscirp.orgresearchgate.net In these complexes, two deprotonated quinolinol ligands bind to the metal center.

The coordination geometry of these ML₂ complexes is dependent on the nature of the metal ion and the presence of other coordinating species, such as water molecules. For instance, in the absence of other ligands, a four-coordinate metal ion can adopt a square planar or tetrahedral geometry. However, it is common for water molecules to occupy the remaining coordination sites of the metal ion, leading to higher coordination numbers. For example, the formation of octahedral complexes of the type [M(L)₂(H₂O)₂] has been proposed for Co(II) and Ni(II) with 8-hydroxyquinoline, where the two quinolinol ligands occupy the equatorial positions and the two water molecules are in the axial positions. scirp.orgscirp.org Copper(II) complexes with 8-hydroxyquinoline, on the other hand, have been suggested to form square-planar geometries. scirp.orgscirp.org

A study on a 7-morpholinomethyl-8-hydroxyquinoline derivative showed the formation of an "unsaturated" chelate with a 2:1 ligand-to-iron ratio. nih.gov The coordination of Ag(I) with 8-hydroxyquinoline has been reported to form a 1:1 complex. wordpress.com

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Proposed Coordination Geometry | Reference |

|---|---|---|---|---|

| Co(II) | 8-Hydroxyquinoline | 1:2 | Octahedral (with coordinated water) | scirp.orgscirp.org |

| Ni(II) | 8-Hydroxyquinoline | 1:2 | Octahedral (with coordinated water) | scirp.orgscirp.org |

| Cu(II) | 8-Hydroxyquinoline | 1:2 | Square Planar | scirp.orgscirp.org |

| Fe(III) | 7-Morpholinomethyl-8-hydroxyquinoline | 1:2 | Not specified | nih.gov |

| Ag(I) | 8-Hydroxyquinoline | 1:1 | Not specified | wordpress.com |

Influence of Hydration on Complex Stability and Structure

The presence of water molecules, either as part of the this compound structure or from an aqueous solvent, can significantly influence the stability and structure of the resulting metal complexes. Water molecules can act as co-ligands, coordinating directly to the metal ion and completing its coordination sphere. This is particularly common for metal ions that favor higher coordination numbers, such as six-coordinate octahedral geometries. scirp.orgscirp.org

Thermodynamic and Kinetic Studies of Complexation

The stability and formation rate of metal-7-quinolinol hydrate complexes are governed by thermodynamic and kinetic parameters. While specific data for this compound is limited, studies on related hydroxyquinoline systems provide a framework for understanding these aspects.

Thermodynamic stability is typically quantified by the formation constant (K) or its logarithm (log K), which represents the equilibrium position of the complexation reaction. unict.it A higher formation constant indicates a more stable complex. The stability of metal complexes with chelating ligands like 7-quinolinol is influenced by factors such as the nature of the metal ion (charge, size, and electron configuration) and the ligand (basicity of donor atoms). For example, the stability of divalent metal complexes with 8-hydroxyquinoline derivatives often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Kinetic studies, on the other hand, provide information about the rates of complex formation and dissociation. These rates can be influenced by factors such as the lability of the metal ion's coordination sphere and the steric properties of the ligand. For instance, the rate of complex formation with a metal ion can be limited by the rate of water exchange from its hydration sphere.

A study on a 5-nitro-8-hydroxyquinoline-proline hybrid found that complex formation with Rh(III) was significantly faster than with Ru(II). nih.gov This highlights the influence of the metal ion on the kinetics of complexation.

| Metal Ion | Ligand | log K' (conditional stability constant) | Conditions | Reference |

|---|---|---|---|---|

| Rh(III) | 5-Nitro-8-hydroxyquinoline-L-proline | 11.89 ± 0.02 | pH 7.4 | nih.gov |

| Rh(III) | 5-Chloro-8-hydroxyquinoline-L-proline | 12.98 | pH 7.4 | nih.gov |

| Rh(III) | 8-Hydroxyquinoline | 12.76 | pH 7.4 | nih.gov |

Determination of Stability Constants (log β)

The stability of a metal complex in solution is quantified by its stability constant (also known as a formation constant), denoted as K or β. mdpi.com This equilibrium constant measures the strength of the interaction between a central metal ion and the ligands forming the complex. scispace.com The complexation of a metal ion (M) with a ligand (L), such as a quinolinol, occurs in a stepwise manner.

For a generic metal ion M and a ligand L, the stepwise formation reactions are:

M + L ⇌ ML (Stepwise constant: K₁)

ML + L ⇌ ML₂ (Stepwise constant: K₂)

...

MLₙ₋₁ + L ⇌ MLₙ (Stepwise constant: Kₙ)

These constants are typically expressed in their logarithmic form (log K or log β). scispace.com A higher log β value indicates a more stable complex. scispace.com For example, studies on 8-hydroxyquinoline complexes have determined the log β values for various metal ions, showcasing the high stability of these chelates. The stability of complexes with divalent metal ions often follows the Irving-Williams series. researchgate.net

| Metal Ion | log β₁ | log β₂ | Ionic Strength (M) | Temperature (°C) |

|---|---|---|---|---|

| Cu(II) | 12.1 | 23.1 | 0.1 | 25 |

| Ni(II) | 9.9 | 18.7 | 0.1 | 25 |

| Co(II) | 9.1 | 17.0 | 0.1 | 25 |

| Zn(II) | 8.7 | 16.5 | 0.1 | 25 |

| Fe(III) | 12.3 | 23.5 | 0.1 | 20 |

Potentiometric and Spectrophotometric Investigation Methods

The experimental determination of stability constants primarily relies on methods that can measure the concentration of species at equilibrium, with potentiometric and spectrophotometric titrations being the most common and accurate. cost-nectar.eu

Potentiometric Methods: Potentiometric titration is a highly reliable technique for determining stability constants. researchgate.net It involves monitoring the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as a titrant (typically a strong base like NaOH) is added. cost-nectar.eu The formation of a complex by a ligand like this compound involves the deprotonation of its hydroxyl group, leading to a change in pH. cost-nectar.eu

The procedure generally involves several titrations:

Titration of a strong acid with a strong base to calibrate the electrode system. researchgate.net

Titration of the ligand in the presence of a strong acid to determine its protonation constants (pKa).

Titration of a mixture of the ligand, metal ion, and strong acid to gather data on complex formation.

From the titration curves, the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) can be calculated. Plotting n̄ versus pL (where pL = -log[L]) generates a formation curve, from which the stepwise stability constants (log K₁, log K₂, etc.) can be derived. cost-nectar.eu Computer programs like BEST are often used to refine these constants from the experimental data. sciepub.com

Spectrophotometric Methods: This method is used when the formation of a metal complex results in a significant change in the solution's UV-Visible absorption spectrum. scirp.org If the complex has a distinct color or absorbance band compared to the free ligand and metal ion, its concentration can be measured. libretexts.org

Two common spectrophotometric techniques are the method of continuous variations (Job's plot) and the mole-ratio method .

Job's Plot: Equimolar solutions of the metal ion and ligand are mixed in varying proportions while keeping the total molar concentration constant. The absorbance is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the stoichiometric ratio of the complex. scirp.orgnih.gov

Mole-Ratio Method: The concentration of the metal ion is held constant while the concentration of the ligand is systematically varied. A plot of absorbance versus the molar ratio of ligand to metal produces two linear segments that intersect at the point corresponding to the stoichiometry of the complex. nih.gov

These methods are effective for determining both the stoichiometry and, under specific conditions, the stability constant of the complex formed. scirp.org

Factors Affecting Complex Formation Rates

The rate and equilibrium of complex formation are influenced by several factors pertaining to the metal ion, the ligand, and the reaction environment.

Nature of the Metal Ion: The charge, size (ionic radius), and electronic configuration of the metal ion are crucial. Generally, smaller, more highly charged metal ions form more stable complexes.

Ligand Properties: The basicity of the donor atoms and the structure of the ligand are key. For quinolinols, the ability to form a chelate ring is paramount for high stability. The presence of electron-donating or withdrawing substituents on the quinoline ring can also alter the basicity of the donor atoms and thus affect complex stability. nih.gov

Environmental Factors:

pH: The pH of the solution dictates the protonation state of the ligand. For 7-quinolinol, complex formation requires deprotonation of the hydroxyl group, which is favored at higher pH values.

Solvent: The solvent can influence stability through its dielectric constant and its ability to solvate the ions and the complex.

Temperature: Temperature affects the thermodynamics and kinetics of the reaction.

Micelle Effects: In certain systems, the presence of surfactants and the formation of micelles can significantly affect complex formation rates. Micelles are aggregates of surfactant molecules that form in solution above a certain concentration (the critical micelle concentration, CMC). researchgate.net They possess a hydrophobic core and a hydrophilic surface. researchgate.net This microenvironment can catalyze or inhibit reactions by concentrating reactants within the micelle or at its surface, or by altering the properties of the reactants. scirp.orglibretexts.org For metal-ligand complexation, if both the metal ion and the ligand partition into the micellar phase, the increased local concentration can dramatically enhance the rate of complex formation.

Spectroscopic Characterization of Metal Complexes

UV-Vis Spectroscopy for Complex Formation and Stoichiometry

UV-Visible spectroscopy is a fundamental tool for studying the formation of metal complexes in solution. When a ligand like 7-quinolinol binds to a metal ion, the electronic structure is altered, leading to changes in the UV-Vis absorption spectrum. libretexts.org These changes can include the appearance of new absorption bands, particularly metal-to-ligand charge transfer (MLCT) bands, or shifts in the ligand's intrinsic π→π* and n→π* transitions (a shift to longer wavelengths is a bathochromic or red shift; a shift to shorter wavelengths is a hypsochromic or blue shift). rsc.org

By systematically monitoring these spectral changes, one can confirm that complexation is occurring. As described in section 6.3.2, methods like the mole-ratio plot and Job's plot utilize these absorbance changes to determine the stoichiometry of the complex (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio). nih.govnih.gov For instance, spectrophotometric analysis of 8-hydroxyquinoline with Co(II) and Ni(II) revealed the formation of 1:2 (metal:ligand) complexes. libretexts.org The calculated electronic spectra of the individual species in equilibrium can be determined using specialized software, providing detailed insight into the electronic properties of each complex. mdpi.com

IR, NMR, and Mass Spectrometry for Ligand-Metal Interactions

While UV-Vis spectroscopy confirms complex formation, other spectroscopic techniques provide detailed structural information about how the ligand binds to the metal.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups involved in coordination. researchgate.net By comparing the IR spectrum of the free ligand with that of the metal complex, shifts in vibrational frequencies can be observed. For a ligand like this compound, key observations would include:

A shift or disappearance of the O-H stretching band upon deprotonation and coordination of the oxygen atom to the metal. libretexts.org

Shifts in the C=N and C=C stretching vibrations of the quinoline ring, indicating the involvement of the ring nitrogen in coordination (though less likely for the 7-isomer to form a chelate). libretexts.orgnih.gov

The appearance of new, low-frequency bands corresponding to the M-O (metal-oxygen) and M-N (metal-nitrogen) stretching vibrations, which directly confirms the formation of coordinate bonds. libretexts.orgnih.gov

Table 2: Example of IR Spectral Data (cm⁻¹) for an 8-Hydroxyquinoline (8-HQ) Complex Note: This data is for an 8-HQ complex and illustrates the typical changes observed upon complexation.

| Assignment | Free 8-HQ | Co(II)-(8-HQ)₂ Complex | Observation |

|---|---|---|---|

| ν(O-H) | ~3181 | Shifted/Absent | Indicates O-H bond involvement |

| ν(C=N) | 1581 | 1575 (Shifted) | Indicates Nitrogen coordination |

| ν(M-N) | - | ~569 | Confirms M-N bond formation |

| ν(M-O) | - | ~480 | Confirms M-O bond formation |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes in solution. Upon complexation, the chemical shifts of the ligand's protons and carbon atoms change due to the influence of the metal ion.

¹H NMR: Protons close to the coordination site (e.g., on the aromatic ring near the nitrogen and hydroxyl group) will show the most significant shifts. researchgate.net pH-dependent NMR titrations can also be used to determine the pKa values of the ligand, as the chemical shifts of nearby protons will change as the functional group is deprotonated. researchgate.net

Paramagnetic NMR: For complexes with paramagnetic metal ions (e.g., Co²⁺, Fe²⁺), the NMR signals are often significantly broadened and shifted, but can still provide valuable structural information.

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) and other soft ionization techniques are used to determine the molecular weight of the intact metal complex, confirming its stoichiometry. researchgate.net High-resolution mass spectrometry provides the exact mass, which can be used to verify the elemental composition of the complex. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure and bonding within the complex.

Research Applications in Analytical Chemistry

The ability of quinolinol derivatives to form stable, often colored, complexes with metal ions makes them valuable reagents in analytical chemistry. Although 8-hydroxyquinoline is far more common, the principles apply to any effective chelating agent. libretexts.org

Key applications include:

Gravimetric Analysis: The formation of insoluble metal chelates allows for the quantitative precipitation of metal ions from solution. For example, 8-hydroxyquinoline is a classical reagent for the gravimetric determination of metals like aluminum and magnesium.

Spectrophotometric Analysis: The intense color of many quinolinol-metal complexes allows for the quantitative determination of trace amounts of metal ions using UV-Vis spectrophotometry. The high molar absorptivity of these complexes leads to high sensitivity.

Solvent Extraction: Metal chelates are often uncharged and organophilic, allowing them to be selectively extracted from an aqueous solution into an immiscible organic solvent. This is a powerful technique for separating metal ions from a complex matrix and for preconcentration prior to analysis.

Fluorescent Sensors: The fluorescence of some quinolinol derivatives is quenched or enhanced upon binding to specific metal ions. libretexts.org This property is exploited to create highly sensitive and selective fluorescent chemosensors for detecting metal ions like Zn²⁺, Cd²⁺, and Al³⁺ in environmental and biological samples. libretexts.org

Chromatography: Quinolinol derivatives can be immobilized onto a solid support (like silica (B1680970) gel) to create chelating resins. These materials are used in solid-phase extraction (SPE) and chromatography columns for the selective preconcentration and separation of metal ions from various samples.

Reagents for Trace Metal Determination and Quantification

This compound serves as an effective reagent in the determination and quantification of trace metal ions, a role that is largely analogous to its more extensively studied isomer, 8-hydroxyquinoline. nbinno.comnih.govrroij.com The underlying principle of its utility lies in its capacity to act as a bidentate ligand, coordinating with metal ions through its nitrogen and hydroxyl groups to form stable, often colored, metal complexes. scirp.org This complex formation enables the separation and subsequent quantification of metal ions from a sample matrix. nbinno.com

The analytical application of this compound for trace metal determination can be realized through several methodologies:

Spectrophotometry: The formation of colored chelate complexes between 7-quinolinol and metal ions allows for their quantification using UV-Vis spectrophotometry. scirp.org The intensity of the color, and thus the absorbance of light at a specific wavelength, is directly proportional to the concentration of the metal ion in the sample. nbinno.com While specific procedural details such as the optimal pH and wavelength of maximum absorbance are dependent on the target metal ion, the general approach involves reacting the sample with a solution of this compound and measuring the resulting absorbance. For instance, a spectrophotometric method has been developed for the determination of iron using a derivative of 8-hydroxyquinoline, which forms a colored complex that can be extracted into an organic solvent for measurement. researchgate.net A similar principle would apply to 7-quinolinol.

Gravimetric Analysis: In this method, the reaction of this compound with a metal ion in a solution under controlled pH conditions leads to the formation of an insoluble metal-chelate precipitate. nbinno.comrroij.com This precipitate can then be filtered, dried, and weighed. The mass of the precipitate is stoichiometrically related to the amount of the metal ion present in the original sample. This technique is particularly useful for the quantification of metals like aluminum, magnesium, and zinc. nbinno.com

Solid Phase Extraction: 7-Quinolinol can be immobilized on a solid support to create a chelating sorbent for the preconcentration of trace metal ions from various matrices, such as seawater. This is followed by elution and determination using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

The selectivity of this compound as a reagent can be tuned by carefully controlling the pH of the solution. Different metal ions will form complexes and precipitate at distinct pH ranges, allowing for the selective determination of one metal in the presence of others. nbinno.com

Table 1: Methodologies for Trace Metal Determination using Hydroxyquinolines

| Analytical Technique | Principle | Target Metal Ions (Examples) | Key Considerations |

| Spectrophotometry | Formation of colored metal-quinolinol complexes. | Iron, Copper, Zinc | Optimal pH, Wavelength of maximum absorbance, Molar absorptivity. |

| Gravimetric Analysis | Precipitation of insoluble metal-quinolinol chelates. | Aluminum, Magnesium, Zinc | pH control for selective precipitation, Stoichiometry of the complex. |

| Solid Phase Extraction | Preconcentration of metal ions on a 7-quinolinol functionalized sorbent. | Various trace heavy metals | pH of the sample, Elution solvent, Detection method (e.g., ICP-OES). |

Note: The specific parameters for the application of this compound may vary and require experimental optimization. The examples provided are based on the known reactivity of the hydroxyquinoline class of compounds.

Fluorescence-Based Sensors for Metal Ions

The inherent fluorescence of the quinoline ring system, and its modulation upon complexation with metal ions, makes this compound a candidate for the development of fluorescence-based sensors. nih.govresearchgate.net While the free 7-quinolinol molecule may exhibit weak fluorescence, its coordination with metal ions can lead to a significant change in its photophysical properties, resulting in either fluorescence enhancement ("turn-on") or quenching ("turn-off"). nih.gov This change in fluorescence intensity provides a sensitive and selective signal for the detection of specific metal ions. nih.govresearchgate.net

The mechanism behind the change in fluorescence upon metal ion binding is often attributed to processes such as:

Chelation-Enhanced Fluorescence (CHEF): In this process, the binding of a metal ion to the ligand restricts intramolecular rotation and other non-radiative decay pathways, leading to an increase in the fluorescence quantum yield. This results in a "turn-on" response.

Photoinduced Electron Transfer (PET): In some sensor designs, the presence of a metal ion can facilitate an electron transfer process from the excited fluorophore to the metal center, or vice versa, leading to the quenching of fluorescence and a "turn-off" signal.

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. The binding of a metal ion can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signal.

Derivatives of hydroxyquinoline have been successfully employed as fluorescent chemosensors for a range of metal ions, including zinc (Zn²⁺), aluminum (Al³⁺), and mercury (Hg²⁺). nih.govacs.org For example, a rhodamine-based fluorescent probe incorporating an 8-hydroxyquinoline group has been developed for the highly selective detection of Hg²⁺, exhibiting a significant fluorescence enhancement upon binding. nih.gov Similarly, an 8-hydroxyquinoline-based sensor has been shown to detect Zn(II) through an excited-state intramolecular proton transfer (ESIPT) mechanism, leading to aggregation-induced emission. acs.org

While the specific application of this compound as a fluorescent sensor is not as extensively documented as its 8-hydroxyquinoline counterpart, the fundamental principles of its operation are expected to be similar. The development of a this compound-based sensor would involve the synthesis of a suitable molecular probe where the binding of a target metal ion would trigger a measurable change in its fluorescence properties.

Table 2: Principles of Fluorescence-Based Metal Ion Sensing with Hydroxyquinolines

| Sensing Mechanism | Description | Expected Response | Target Metal Ions (Examples) |

| Chelation-Enhanced Fluorescence (CHEF) | Rigidity of the molecule upon metal binding reduces non-radiative decay. | Fluorescence "Turn-On" | Zn²⁺, Al³⁺ |

| Photoinduced Electron Transfer (PET) | Electron transfer between the fluorophore and the bound metal ion. | Fluorescence "Turn-Off" (Quenching) | Cu²⁺, Fe³⁺ |

| Förster Resonance Energy Transfer (FRET) | Energy transfer between a donor and acceptor modulated by metal binding. | "Turn-On" or "Turn-Off" | Varies depending on sensor design. |

Note: The specific performance of a this compound-based sensor, including its selectivity and sensitivity, would depend on the molecular design of the probe and the experimental conditions.

Reactivity and Reaction Mechanisms of 7 Quinolinol Hydrate

Acid-Base Reactivity and Protonation Equilibria

7-Quinolinol hydrate (B1144303) is an amphoteric compound, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic quinoline (B57606) nitrogen atom. acs.orgnih.gov This bifunctional nature governs its protonation equilibria in solution. The nitrogen atom can accept a proton to form a quinolinium cation, while the hydroxyl group can donate a proton to form a phenoxide anion. These equilibria are characterized by distinct pKa values. The pKa for the protonation of the quinoline nitrogen (pKa1) is approximately 5.48, while the pKa for the deprotonation of the hydroxyl group (pKa2) is around 8.85. chemicalbook.com

The proton transfer dynamics of 7-hydroxyquinoline (B1418103) have been a subject of significant study, particularly its behavior as a photoacid. acs.orgnih.gov In its ground state, the enol tautomer (with the proton on the oxygen) is substantially more stable. nih.gov However, upon electronic excitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom change, facilitating excited-state intramolecular proton transfer (ESIPT), often mediated by solvent molecules. acs.orgnih.gov Studies in protic solvents show that the proton transfer from the oxygen to the nitrogen is an intermolecular, solvent-assisted process. nih.gov The presence of other bases, such as formate (B1220265), can further influence these pathways, creating reaction pairs that facilitate proton transfer via hydrogen-bonded bridges. acs.org

| Equilibrium | Description | pKa Value (at 20°C) | Reference |

|---|---|---|---|

| Protonation of Quinoline Nitrogen | Equilibrium between neutral 7-Quinolinol and its N-protonated quinolinium form. | 5.48 (+1) | chemicalbook.com |

| Deprotonation of Hydroxyl Group | Equilibrium between neutral 7-Quinolinol and its O-deprotonated phenoxide form. | 8.85 (0) | chemicalbook.com |

Oxidation and Reduction Pathways

The phenolic hydroxyl group makes 7-Quinolinol susceptible to oxidation. wikipedia.org Generally, phenols can be oxidized to form quinones, which are conjugated cyclohexadienediones. libretexts.orgpearson.com This transformation typically requires strong oxidizing agents like Fremy's salt (potassium nitrosodisulfonate) or dichromate ions. libretexts.orgpearson.com The oxidation of a phenol (B47542) does not proceed like that of a typical alcohol because it lacks a hydrogen atom on the hydroxyl-bearing carbon. libretexts.org Instead, oxidation leads to the formation of a quinone. libretexts.orgpearson.com